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molecular formula C10H13NO2 B8368101 5-Methyl-6-propylnicotinic acid

5-Methyl-6-propylnicotinic acid

Cat. No. B8368101
M. Wt: 179.22 g/mol
InChI Key: PAOMIBBMRZIESD-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

5-Methyl-6-propyl-nicotinic acid (1.85 g as hydrochloride) is prepared in analogy to 6-isobutyl-5-methyl-nicotinic acid from 6-chloro-5-methyl-nicotinic acid ethyl ester (2.0 g) and commercially available trans-1-propen-1-yl boronic acid (1.3 g); 1H NMR (D6-DMSO) δ 0.96 (t, J=7.3 Hz, 3H), 1.72 (m, 2H), 3.05 (t, J=7.5 Hz, 2H), 8.66 (m, 1H), 8.86 (d, J=1.5 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[C:13]([CH3:14])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=1)[CH:2](C)[CH3:3].C(OC(=O)C1C=C(C)C(Cl)=NC=1)C.C(/B(O)O)=C\C>>[CH3:14][C:13]1[C:5]([CH2:1][CH2:2][CH3:3])=[N:6][CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=NC=C(C(=O)O)C=C1C
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)C)Cl)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=C\C)/B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C(=O)O)C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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